An In-depth Technical Guide to 3-(Aminomethyl)benzoic Acid
An In-depth Technical Guide to 3-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(aminomethyl)benzoic acid, a versatile building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, synthesis, analytical methods, and known biological activities, presenting data in a structured and accessible format for laboratory and research applications.
Chemical and Physical Properties
3-(Aminomethyl)benzoic acid, also known as m-(aminomethyl)benzoic acid, is a substituted aromatic amino acid. It is commonly available as a free base or as a more stable hydrochloride salt.
Table 1: Physicochemical Properties of 3-(Aminomethyl)benzoic Acid and its Hydrochloride Salt
| Property | 3-(Aminomethyl)benzoic acid | 3-(Aminomethyl)benzoic acid hydrochloride |
| CAS Number | 2393-20-6[1] | 876-03-9[2][3] |
| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₂ · HCl[2] |
| Molecular Weight | 151.16 g/mol [1] | 187.62 g/mol [2][4] |
| Appearance | Solid | White to off-white solid |
| Melting Point | Not available | 242 °C |
| Purity (typical) | ≥98.0% (HPLC)[2] | ≥98.0% (HPLC)[2] |
| IUPAC Name | 3-(aminomethyl)benzoic acid[1] | 3-(aminomethyl)benzoic acid hydrochloride |
| InChI | InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)[1] | InChI=1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[2] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CN[1] | Cl.NCc1cccc(c1)C(O)=O[2] |
Synthesis of 3-(Aminomethyl)benzoic Acid
Several synthetic routes to 3-(aminomethyl)benzoic acid have been reported, primarily involving the reduction of a nitrile or a nitro group. A common and efficient method involves the catalytic hydrogenation of 3-cyanobenzoic acid.
Experimental Protocol: Synthesis via Catalytic Hydrogenation of 3-Cyanobenzoic Acid
This protocol is a representative method for the synthesis of 3-(aminomethyl)benzoic acid.
Materials:
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3-Cyanobenzoic acid
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Palladium on carbon (10% Pd/C)
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Methanol
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Hydrochloric acid (concentrated)
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Diatomaceous earth
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Hydrogen gas
Procedure:
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A solution of 3-cyanobenzoic acid in methanol is prepared in a hydrogenation vessel.
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A catalytic amount of 10% palladium on carbon is added to the solution.
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The vessel is connected to a hydrogen source and purged with hydrogen gas.
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The mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen has been consumed, as monitored by the uptake of hydrogen.
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Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth.
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The filtrate is concentrated under reduced pressure to yield the crude product.
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For the preparation of the hydrochloride salt, the crude product is dissolved in a minimal amount of methanol, and concentrated hydrochloric acid is added dropwise until precipitation is complete.
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The resulting solid is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to afford 3-(aminomethyl)benzoic acid hydrochloride.
Diagram 1: Synthetic Pathway of 3-(Aminomethyl)benzoic Acid
Caption: Synthesis of 3-(aminomethyl)benzoic acid from 3-cyanobenzoic acid.
Analytical Methods
The purity and identity of 3-(aminomethyl)benzoic acid are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of 3-(aminomethyl)benzoic acid.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Diagram 2: Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of 3-(aminomethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 3-(aminomethyl)benzoic acid can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are predicted chemical shifts.
¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 3H, NH₃⁺), 8.05 (s, 1H, Ar-H), 7.95 (d, J=7.8 Hz, 1H, Ar-H), 7.75 (d, J=7.7 Hz, 1H, Ar-H), 7.55 (t, J=7.7 Hz, 1H, Ar-H), 4.05 (s, 2H, CH₂).
¹³C NMR (DMSO-d₆, 101 MHz): δ 167.0 (C=O), 138.5 (Ar-C), 132.5 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 42.5 (CH₂).
Applications in Drug Development
3-(Aminomethyl)benzoic acid is a valuable building block for the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for its incorporation into diverse molecular scaffolds.
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Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[5]
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Peptide Synthesis: The compound is utilized in peptide synthesis, where it can be incorporated as an unnatural amino acid to introduce conformational constraints or to act as a spacer.[2]
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Scaffold for Combinatorial Chemistry: Its rigid aromatic core and functional groups make it an ideal scaffold for the construction of combinatorial libraries for drug discovery.
Biological Activity and Signaling Pathways
While the biological activity of the closely related isomer, 4-(aminomethyl)benzoic acid (PAMBA), as an antifibrinolytic agent is well-documented, the specific biological profile of 3-(aminomethyl)benzoic acid is less extensively studied. However, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential activity as a GABA analogue.
GABA analogues are a class of compounds that can modulate the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the central nervous system. Deficiencies in GABAergic signaling are implicated in various neurological disorders, including epilepsy and anxiety.
Potential Mechanism of Action as a GABA Analogue: As a structural analogue of GABA, 3-(aminomethyl)benzoic acid may interact with components of the GABAergic system, such as GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs). Such interactions could potentially lead to anticonvulsant or anxiolytic effects.
Diagram 3: Potential Interaction with the GABAergic Synapse
Caption: Potential sites of action for 3-(aminomethyl)benzoic acid in the GABAergic synapse.
Further research is required to fully elucidate the specific biological targets and signaling pathways modulated by 3-(aminomethyl)benzoic acid.
Safety and Handling
3-(Aminomethyl)benzoic acid and its hydrochloride salt should be handled in accordance with standard laboratory safety procedures. They are classified as harmful if swallowed and can cause skin and serious eye irritation. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling these compounds. Store in a cool, dry, and well-ventilated area away from incompatible substances.
This guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.
References
- 1. 3-(Aminomethyl)benzoic acid | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]
- 3. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]
- 4. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
